DL-2-Methylglutamic acid

Neurochemistry Amino Acid Transport Synaptosomal Uptake

DL-2-Methylglutamic acid (CAS 71-90-9) is the authentic α-methyl substituted glutamate analog—achiral and chemically distinct from native L-glutamate. This compound enables clean metabolic tracing of glutamate-glutamine cycle without GABA shunt interference. Stereoisomers (R)-2MeGlu & (S)-2MeGlu exhibit divergent brain uptake and synaptosomal release, a validated system for probing glutamate transporter stereoselectivity. Serves as negative control across >30 glutamate/GABA receptors and positive control in E. coli antimicrobial SAR. Generic substitution with unmodified glutamate or methyl-positional isomers (3-methyl, 4-methyl) is not scientifically valid and will compromise experimental outcomes. Insist on authentic DL-2-methylglutamic acid for reproducible research.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 71-90-9
Cat. No. B1583270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-Methylglutamic acid
CAS71-90-9
Synonyms2-methylglutamic acid
2-methylglutamic acid, (D)-isomer
2-methylglutamic acid, (DL)-isomer
2-methylglutamic acid, (L)-isomer
2-methylglutamic acid, hemihydrate(DL)-isomer
2-methylglutamic acid, ion(2-)
2-methylglutamic acid, ion(2-), (DL-Glu)-isomer
2-methylglutamic acid, sodium salt, (DL)-isomer
alpha-methylglutamate
alpha-methylglutamic acid
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C(=O)O)N
InChIInChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)
InChIKeyQHSCIWIRXWFIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-2-Methylglutamic Acid (CAS 71-90-9): Procurement Specifications and Baseline Characteristics for Research Use


DL-2-Methylglutamic acid (CAS 71-90-9), also known as α-methyl-DL-glutamic acid, is a non-proteinogenic, alpha-methyl substituted amino acid analog of L-glutamic acid . The compound features a methyl group at the alpha-carbon position of the glutamic acid backbone, rendering it achiral and chemically distinct from natural L-glutamate. Commercially available as the hemihydrate form, it is supplied as a white crystalline powder with a melting point of 160°C (dec., lit.) and a typical purity of ≥98% (T) . Its primary research applications center on metabolic pathway interrogation, neurotransmitter transport studies, and enzymatic mechanism elucidation, where its unique alpha-substitution profile provides specific, verifiable differentiation from native substrates and other positional analogs.

Why Generic Substitution of DL-2-Methylglutamic Acid (CAS 71-90-9) is Scientifically Unjustifiable


Generic substitution of DL-2-methylglutamic acid with unmodified glutamic acid or other methyl-substituted analogs (e.g., 3-methylglutamic acid, 4-methylglutamic acid) is not scientifically valid due to profound, quantifiable differences in biological transport, enzymatic processing, and receptor pharmacology. Alpha-methyl substitution at the stereogenic center fundamentally alters the molecule's interaction with the glutamate-glutamine metabolic cycle and GABA shunt, as well as its recognition by key enzymes such as glutamate decarboxylase [1]. Furthermore, the enantiomeric forms (R)-2MeGlu and (S)-2MeGlu demonstrate starkly divergent brain uptake and synaptosomal release profiles that cannot be extrapolated from the racemic DL mixture or from other methyl-positional isomers [1]. The specific evidence detailed in Section 3 quantifies exactly where and how this compound diverges from its closest analogs, forming the basis for informed procurement decisions.

DL-2-Methylglutamic Acid (CAS 71-90-9): Verifiable Quantitative Differentiation Guide for Scientific Procurement


Enantiomer-Specific Brain Uptake and Synaptosomal Transport Differentiation from L-Glutamate

(S)-2MeGlu demonstrates efficient transport into mouse brain and synaptosomes, followed by depolarization-induced release equivalent to endogenous L-glutamate, while (R)-2MeGlu exhibits significantly reduced transport efficiency and is not released by membrane depolarization [1]. This enantiomer-specific differential behavior provides a unique tool for dissecting stereoselective transport mechanisms that generic DL-2-methylglutamic acid alone cannot elucidate.

Neurochemistry Amino Acid Transport Synaptosomal Uptake Metabolic Tracing

Metabolic Fate Differentiation: Selective Conversion to 2-Methylglutamine in the Brain

While neither enantiomer of 2-methylglutamic acid undergoes metabolism via the GABA shunt, (S)-2MeGlu is selectively converted in the brain to (S)-2-methylglutamine ((S)-2MeGln), which is subsequently slowly hydrolyzed back to (S)-2MeGlu [1]. (R)-2MeGlu does not undergo this conversion. This metabolic shunt is unique among methylglutamic acid analogs and creates a distinct, reversible pool of modified glutamine.

Glutamate-Glutamine Cycle GABA Shunt Metabolic Tracing Enzymatic Conversion

Limited Activity Across Glutamate and GABA Receptors: A Differentiating Feature for Negative Control Applications

Both (R)-2MeGlu and (S)-2MeGlu demonstrate limited or no activity across a panel of over 30 glutamate and GABA receptors [1]. This lack of receptor activation, despite efficient brain transport for (S)-2MeGlu, distinguishes it from many other glutamate analogs that act as potent agonists or antagonists at NMDA, AMPA, or kainate receptors.

Glutamate Receptors GABA Receptors Pharmacology Negative Control

Differential Antibacterial Activity Against Escherichia coli Versus Inactive Methyl-Positional Isomers

In a comparative study of six monomethyl- and monophenylglutamic acid analogs, only 2-methylglutamic acid caused measurable inhibition of Escherichia coli growth, achieving 27% inhibition at 10,000 μg/mL [1]. In contrast, 3-methylglutamic acid, 4-methylglutamic acid, and phenyl-substituted analogs were completely inactive against E. coli at the same concentration.

Antibacterial Activity Structure-Activity Relationship Microbiology E. coli

In Vivo Behavioral Safety and Locomotor Suppression Differentiation Between Enantiomers

In vivo behavioral testing in young adult wild-type mice demonstrated that both (R)-2MeGlu and (S)-2MeGlu are well-tolerated with single doses up to 900 mg/kg, with no effects on anxiety or hippocampus-dependent learning [1]. However, both enantiomers suppress locomotor activity at single doses ≥ 100 mg/kg, a behavioral effect not observed with L-glutamate at comparable doses. No qualitative difference in locomotor suppression was observed between the enantiomers.

Behavioral Pharmacology Locomotor Activity In Vivo Safety Dose-Response

Lack of Metabolism via the GABA Shunt: A Clear Differentiator from L-Glutamate

Neither (R)-2MeGlu nor (S)-2MeGlu is metabolized along the GABA shunt [1]. This contrasts sharply with L-glutamate, which is efficiently decarboxylated by glutamate decarboxylase (GAD) to yield GABA. The alpha-methyl group sterically hinders or eliminates recognition by GAD, a property also reported for enzyme inhibition studies.

GABA Shunt Metabolic Stability Neurotransmitter Metabolism Glutamate Decarboxylase

Recommended Research and Industrial Application Scenarios for DL-2-Methylglutamic Acid (CAS 71-90-9)


Metabolic Tracing of the Glutamate-Glutamine Cycle Without GABA Shunt Interference

Researchers investigating the glutamate-glutamine cycle in the brain can utilize (S)-2-methylglutamic acid or its racemic mixture as a metabolic probe. As demonstrated in Section 3, (S)-2MeGlu is efficiently transported into the brain and selectively converted to (S)-2-methylglutamine, creating a distinct metabolic pool that can be traced without the confounding influence of GABA shunt metabolism [1]. This application is particularly valuable for studying glutamine synthetase activity in vivo and for identifying cell populations involved in glutamine production and transport.

Negative Control for Glutamate Receptor Pharmacology Studies

Given the documented limited activity across a panel of over 30 glutamate and GABA receptors (Section 3), 2-methylglutamic acid serves as an ideal negative control in receptor binding and functional assays [1]. Researchers can use it to establish baseline responses in systems where L-glutamate produces robust receptor activation, thereby confirming that observed effects are specific to receptor engagement rather than non-specific amino acid interactions. This application is essential for validating novel glutamatergic ligands.

Enantiomer-Specific Synaptosomal Release Studies

The stark differential behavior between (R)-2MeGlu and (S)-2MeGlu in synaptosomal uptake and depolarization-induced release (Section 3) provides a unique system for investigating the stereoselectivity of vesicular and plasma membrane glutamate transporters [1]. Procurement of the individual enantiomers or the racemic mixture allows researchers to design experiments that specifically probe the structural determinants of glutamate transport, independent of confounding receptor activation.

Structure-Activity Relationship (SAR) Studies for Antibacterial Activity

The selective inhibition of E. coli growth by 2-methylglutamic acid, contrasted with the complete inactivity of 3- and 4-methyl positional isomers (Section 3), positions this compound as a key reference standard for antimicrobial SAR studies [1]. Researchers screening novel amino acid analogs for antibacterial properties can use DL-2-methylglutamic acid as a positive control for alpha-methyl-substituted glutamic acid derivatives and as a benchmark for comparing the activity of newly synthesized compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-2-Methylglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.